molecular formula C14H11ClO2 B6330722 2-Chloro-5-(4-methylphenyl)benzoic acid CAS No. 1179168-49-0

2-Chloro-5-(4-methylphenyl)benzoic acid

Cat. No.: B6330722
CAS No.: 1179168-49-0
M. Wt: 246.69 g/mol
InChI Key: IQCYJOGXBWEOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-methylphenyl)benzoic acid is an organic compound with the chemical formula C14H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Another method involves the direct chlorination of 5-(4-methylphenyl)benzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous processes. These methods typically involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The choice of chlorinating agent and reaction conditions can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce corresponding carboxylic acids or alcohols .

Scientific Research Applications

2-Chloro-5-(4-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylphenyl)benzoic acid depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies, where its specific reactivity and interactions are advantageous .

Properties

IUPAC Name

2-chloro-5-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCYJOGXBWEOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615768
Record name 4-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179168-49-0
Record name 4-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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